molecular formula C20H22N2O3 B14115508 3-Pyrrolidinone, 5-(hydroxymethyl)-1-[(2'-methyl[1,1'-biphenyl]-4-yl)carbonyl]-, 3-(O-methyloxime), (5S)-

3-Pyrrolidinone, 5-(hydroxymethyl)-1-[(2'-methyl[1,1'-biphenyl]-4-yl)carbonyl]-, 3-(O-methyloxime), (5S)-

Cat. No.: B14115508
M. Wt: 338.4 g/mol
InChI Key: OLUJSZLBWZWGJT-UHFFFAOYSA-N
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Description

3-Pyrrolidinone, 5-(hydroxymethyl)-1-[(2’-methyl[1,1’-biphenyl]-4-yl)carbonyl]-, 3-(O-methyloxime), (5S)- is a complex organic compound with a unique structure that includes a pyrrolidinone ring, a hydroxymethyl group, and a biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidinone, 5-(hydroxymethyl)-1-[(2’-methyl[1,1’-biphenyl]-4-yl)carbonyl]-, 3-(O-methyloxime), (5S)- typically involves multiple steps. The initial step often includes the formation of the pyrrolidinone ring, followed by the introduction of the hydroxymethyl group. The biphenyl moiety is then attached through a carbonyl linkage. The final step involves the formation of the O-methyloxime group. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidinone, 5-(hydroxymethyl)-1-[(2’-methyl[1,1’-biphenyl]-4-yl)carbonyl]-, 3-(O-methyloxime), (5S)- can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the carbonyl group would yield an alcohol derivative.

Scientific Research Applications

3-Pyrrolidinone, 5-(hydroxymethyl)-1-[(2’-methyl[1,1’-biphenyl]-4-yl)carbonyl]-, 3-(O-methyloxime), (5S)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Pyrrolidinone, 5-(hydroxymethyl)-1-[(2’-methyl[1,1’-biphenyl]-4-yl)carbonyl]-, 3-(O-methyloxime), (5S)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

[2-(hydroxymethyl)-4-methoxyiminopyrrolidin-1-yl]-[4-(2-methylphenyl)phenyl]methanone

InChI

InChI=1S/C20H22N2O3/c1-14-5-3-4-6-19(14)15-7-9-16(10-8-15)20(24)22-12-17(21-25-2)11-18(22)13-23/h3-10,18,23H,11-13H2,1-2H3

InChI Key

OLUJSZLBWZWGJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3CC(=NOC)CC3CO

Origin of Product

United States

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